molecular formula C20H19N3O4S B2377872 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide CAS No. 690245-65-9

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide

Cat. No.: B2377872
CAS No.: 690245-65-9
M. Wt: 397.45
InChI Key: RITASYQGCCWSGR-UHFFFAOYSA-N
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Description

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide is a synthetic benzamide derivative of interest to medicinal chemistry and pharmacology researchers. This compound features a benzamide core, a structural motif frequently explored in drug discovery for its diverse biological activities. The molecular architecture, which incorporates a 3-methoxyphenyl sulfonamide group and a pyridin-3-yl ring, suggests potential for interaction with various enzymatic and receptor targets. Similar N-phenylbenzamide derivatives have been investigated for their broad-spectrum antiviral effects, with some shown to increase intracellular levels of the host defense factor APOBEC3G (A3G), which can inhibit virus replication . Furthermore, benzamide-containing compounds are prominent in neuroscience research, particularly as tools for studying the opioid receptor system, including the development of kappa opioid receptor antagonists . The presence of the sulfonamide group may also render this compound relevant for researchers studying carbonic anhydrases or other metalloenzymes. Researchers may find this chemical valuable as a building block for synthesizing more complex molecules, as a reference standard in analytical studies, or as a lead compound for probing novel biological pathways. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-27-18-5-2-6-19(12-18)28(25,26)22-13-15-7-9-16(10-8-15)20(24)23-17-4-3-11-21-14-17/h2-12,14,22H,13H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITASYQGCCWSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues

A. Antiproliferative Agents with Triazole Moieties

  • Compound from Battula et al. (2017): N-(3-methoxyphenyl)-4-((aryl-1H-1,2,3-triazol-4-yl)methyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids (e.g., 1,2,3-triazole derivatives) exhibit antiproliferative activity. Key Differences: Replaces the benzamide core with thiomorpholine and introduces a triazole ring. The 3-methoxyphenyl group is retained, but the sulfonamide is absent. Activity: IC₅₀ values in micromolar ranges against cancer cell lines, suggesting superior activity compared to non-triazole analogues .

B. Ureido-Thiazole Derivatives

  • Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate ():
    • Key Features: Ureido linker instead of sulfonamide; thiazole and piperazine substituents.
    • Activity: Enhanced metabolic stability due to the ethyl ester group, but reduced hydrogen-bonding capacity compared to sulfonamides .

C. Pyridine-Substituted Benzamides

  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate (): Structural Similarities: Benzamide core and pyridine substitution. Key Differences: Trifluoromethyl group increases lipophilicity; pyridin-4-ylmethyl vs. pyridin-3-yl. Physicochemical Properties: Monohydrate form improves crystallinity and stability .
Functional Group Analysis
Compound Core Structure Key Substituents Biological Activity
Target Compound Benzamide Pyridin-3-yl, sulfonamide, 3-methoxyphenyl Anticancer (hypothesized)
Triazole Hybrid (Battula et al.) Thiomorpholine Triazole, 3-methoxyphenyl Antiproliferative (IC₅₀ ~1–10 µM)
Ureido-Thiazole () Thiazole Ureido, piperazine, 3-methoxyphenyl Enzyme inhibition (data pending)
Trifluoromethyl Benzamide () Benzamide Trifluoromethyl, pyridin-4-ylmethyl Crystallographic stability
Pharmacokinetic and Physicochemical Properties
  • Hydrogen Bonding: The target compound’s sulfonamide group enables strong hydrogen-bond interactions (donor/acceptor count: ~4/6), comparable to ureido-thiazole derivatives but superior to triazole hybrids .
  • Solubility: Sulfonamide improves aqueous solubility relative to trifluoromethyl-substituted benzamides (e.g., ), which are more lipophilic .
  • Synthetic Complexity: The target compound’s synthesis likely involves sulfonylation and coupling reactions, similar to methods in for acrylamide derivatives but with higher complexity due to multiple aromatic substitutions .

Biological Activity

4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide is a complex organic compound that has attracted significant interest due to its unique chemical structure and potential biological applications. This compound features a sulfonylamino group, a methoxyphenyl group, and a pyridinylbenzamide moiety, making it a versatile molecule for research in various scientific fields, particularly in medicinal chemistry.

Chemical Structure

The compound's IUPAC name is this compound, with the following molecular formula:

  • Molecular Formula : C20H19N3O4S
  • Molecular Weight : 397.45 g/mol
  • InChI : InChI=1S/C20H19N3O4S/c1-27-18-5-2-6-19(12-18)28(25,26)22-13-15-7-9-16(10-8-15)20(24)23-17-4-3-11-21-14-17/h2-12,14,22H,13H2,1H3,(H,23,24)

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research has shown that this compound may act as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. PDE4 inhibitors are known for their anti-inflammatory properties and are being explored for therapeutic applications in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Case Study: PDE4 Inhibition

A study involving the synthesis of related compounds demonstrated that certain derivatives exhibited potent inhibitory activity against PDE4. For instance, a novel PDE4 inhibitor showed an IC50 value of 140 nM in enzyme assays, indicating strong potential for anti-inflammatory applications .

Anticancer Activity

Another area of investigation involves the compound's potential anticancer properties. Preliminary studies have indicated that this compound may induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell growth and survival.

Table: Summary of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
PDE4 InhibitionPDE4 Enzymes140
Anticancer ActivityCancer Cell LinesTBDTBD

Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in the synthesis of more complex pharmaceutical agents. Its potential as a therapeutic agent for inflammatory diseases and cancer highlights its significance in drug discovery.

Industrial Applications

In addition to its medicinal applications, this compound may also find uses in industrial chemistry as a precursor for developing new materials or chemical processes.

Q & A

Q. How to address off-target effects in phenotypic screens?

  • Methodology : Employ chemoproteomics (activity-based protein profiling) to map off-target interactions. CRISPR-Cas9 knockout models validate specificity. Dose-response curves (Hill slopes) distinguish primary vs. secondary targets .

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